![molecular formula C11H14ClN3 B1459467 ([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride CAS No. 1986331-26-3](/img/structure/B1459467.png)
([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride
Overview
Description
“([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride” is a chemical compound with the IUPAC name 1-(4-methylbenzyl)-1H-pyrazol-4-amine . It has a molecular weight of 187.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3 . This indicates that the compound has a pyrazole ring with a methylphenyl group and a methylamine group attached.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 187.24 .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds like ([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride have been recognized for their pharmacological effects, particularly in antileishmanial and antimalarial activities. These compounds have been synthesized and structurally verified through techniques such as elemental microanalysis, FTIR, and 1H NMR . The in vitro and in vivo studies suggest that these compounds can be potent agents against diseases like leishmaniasis and malaria, which affect millions worldwide.
Molecular Docking Studies
The molecular structure of these pyrazole derivatives allows them to be used in molecular docking studies. These studies help in understanding the interaction between the compound and target proteins, which is crucial for drug design and discovery. For instance, compound 13 from a related study showed significant activity against Leishmania aethiopica, which was supported by molecular docking results .
Synthesis of Novel Organic Compounds
The compound serves as a building block in the synthesis of novel organic compounds. Its reactivity with various reagents can lead to the creation of new molecules with potential pharmacological properties. For example, its reaction with hydrazine could yield hydrazine-coupled pyrazoles with significant biological activities .
Mechanism of Action
Target of Action
([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride, a pyrazole derivative, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively .
Mode of Action
It has been suggested that the compound interacts with its targets, leading to their inhibition . This interaction results in the disruption of the parasites’ normal functioning, thereby exerting its antileishmanial and antimalarial effects .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the parasites, disrupting their ability to infect and multiply within the host
Result of Action
The result of the action of ([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride is the inhibition of the parasites Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
properties
IUPAC Name |
[1-(4-methylphenyl)pyrazol-4-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-9-2-4-11(5-3-9)14-8-10(6-12)7-13-14;/h2-5,7-8H,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWDRACNWQGBFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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